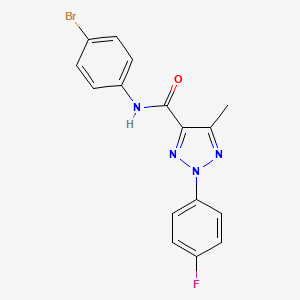![molecular formula C21H20N2O2 B2973194 2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide CAS No. 1424369-07-2](/img/structure/B2973194.png)
2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide is an organic compound with a unique structure involving a benzyloxy phenyl group and a cyanocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide involves several key steps:
Formation of the benzyloxy phenyl intermediate: : This is typically achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclopropanation: : The intermediate undergoes cyclopropanation using a diazo compound to introduce the cyclopropane ring.
Carboxamide formation: : The final step involves the reaction of the cyclopropane intermediate with cyanogen bromide and an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques might include batch or continuous flow processes, employing scalable reactors and efficient purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can modify the functional groups.
Reduction: : Reducing agents can be used to alter the cyanocyclopropyl group.
Substitution: : The phenyl and cyclopropyl rings provide multiple sites for substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, often resulting in modified functional groups or substituted derivatives.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules, and for studying reaction mechanisms.
Biology: : Explored for its potential bioactivity, including enzyme inhibition or receptor modulation.
Medicine: : Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: : Possible use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound depends on its specific applications:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins to exert its effects.
Pathways: : These interactions can modulate various biological pathways, influencing cellular functions or signaling processes.
Comparison with Similar Compounds
Uniqueness
2-[4-(Benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural elements, which provide a distinct chemical profile and potential bioactivity.
Similar Compounds
2-[4-(Benzyloxy)phenyl]cyclopropanecarboxamide: : Lacks the cyanocyclopropyl group, providing a simpler structure.
N-(1-Cyanocyclopropyl)benzoic acid: : Similar cyclopropyl and cyanogroup but differs in the aromatic and carboxamide groups.
2-[4-(Methoxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide: : Similar structure with a methoxy group instead of benzyloxy.
Each of these compounds has its own unique set of properties, reactivity, and applications, but none combine the same structural features found in this compound. Fascinating stuff, really.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(4-phenylmethoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-14-21(10-11-21)23-20(24)19-12-18(19)16-6-8-17(9-7-16)25-13-15-4-2-1-3-5-15/h1-9,18-19H,10-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBBPMHOSCQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
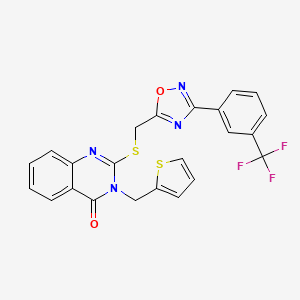
![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
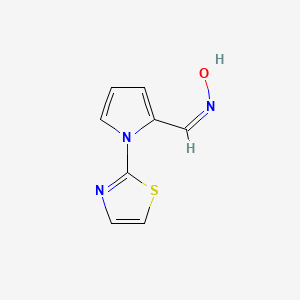
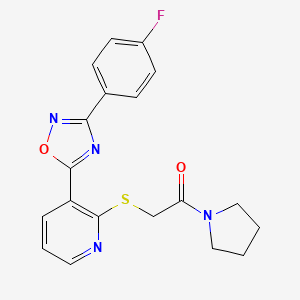

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)
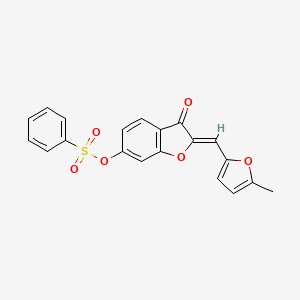
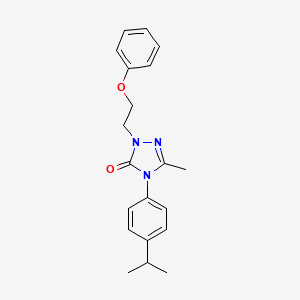
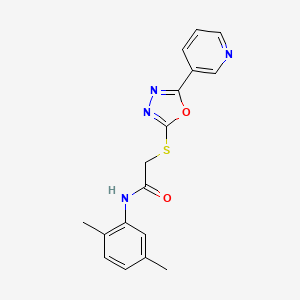
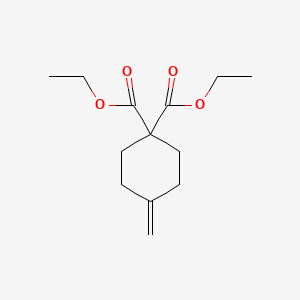
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)
![7-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)
![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)
